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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

Cat. No.: B303332 Get Quote

Introduction to 3-Iodo-4-methylbenzoic Acid
3-Iodo-4-methylbenzoic acid is an organic compound with the chemical formula C₈H₇IO₂. It is

a derivative of benzoic acid and is structurally characterized by an iodine atom and a methyl

group attached to the benzene ring. Understanding its molecular vibrations through FTIR

spectroscopy is crucial for its identification and for assessing its purity.

Experimental Protocols: Obtaining the FTIR
Spectrum
The spectral data presented in this guide is typically acquired using the Attenuated Total

Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Detailed Methodology (KBr Pellet Technique):

Sample Preparation: A small quantity (approximately 1-2 mg) of high-purity 3-iodo-4-
methylbenzoic acid is finely ground in an agate mortar.

Mixing: The ground sample is then intimately mixed with approximately 100-200 mg of

spectroscopic grade, anhydrous potassium bromide (KBr). The KBr acts as an infrared-

transparent matrix.

Pellet Formation: The mixture is transferred to a pellet-pressing die. A pressure of

approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent, or

translucent disc.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is recorded separately and subtracted from the sample spectrum to

eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in

the KBr.

Data Presentation: Characteristic Vibrational Modes
The FTIR spectrum of 3-iodo-4-methylbenzoic acid displays several characteristic absorption

bands that correspond to the specific vibrational modes of its functional groups. The

quantitative data is summarized in the table below.

Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Functional Group

~3300-2500 Broad O-H stretch Carboxylic Acid

~2924 Medium
C-H stretch

(asymmetric)
Methyl (-CH₃)

~1682 Strong C=O stretch Carboxylic Acid

~1595 Medium-Strong C=C stretch Aromatic Ring

~1420 Medium O-H in-plane bend Carboxylic Acid

~1295 Strong C-O stretch Carboxylic Acid

~924 Broad, Medium O-H out-of-plane bend Carboxylic Acid

~820 Strong C-H out-of-plane bend Aromatic Ring

~540 Weak-Medium C-I stretch Iodo-group

Note: The exact peak positions and intensities can vary slightly depending on the experimental

conditions and the physical state of the sample.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining the

FTIR spectrum of 3-iodo-4-methylbenzoic acid using the KBr pellet method.
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Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Interpretation of the Spectrum
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O-H Stretch (Carboxylic Acid): The very broad band observed in the 3300-2500 cm⁻¹ region

is a hallmark of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer.

C-H Stretch (Methyl): The peak around 2924 cm⁻¹ is attributed to the asymmetric stretching

of the C-H bonds in the methyl group.

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is seen at approximately

1682 cm⁻¹. This is characteristic of the C=O stretching vibration of the carboxylic acid group,

which is conjugated with the aromatic ring.

Aromatic C=C Stretches: The absorption at 1595 cm⁻¹ corresponds to the C=C stretching

vibrations within the benzene ring.

C-O Stretch and O-H Bend: The strong band at 1295 cm⁻¹ is due to the C-O stretching

vibration, coupled with the O-H in-plane bending mode found around 1420 cm⁻¹.

Out-of-Plane Bends: The broad absorption around 924 cm⁻¹ is characteristic of the out-of-

plane O-H bend of the dimeric carboxylic acid. The strong band at 820 cm⁻¹ is indicative of

C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic

ring.

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region,

typically as a weak to medium band around 540 cm⁻¹.

This comprehensive analysis of the FTIR spectrum provides a reliable method for the

identification and structural confirmation of 3-iodo-4-methylbenzoic acid.

To cite this document: BenchChem. ["FTIR spectrum of 3-Iodo-4-methylbenzoic acid"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b303332#ftir-spectrum-of-3-iodo-4-methylbenzoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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